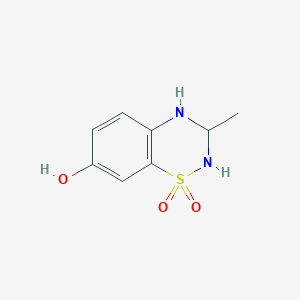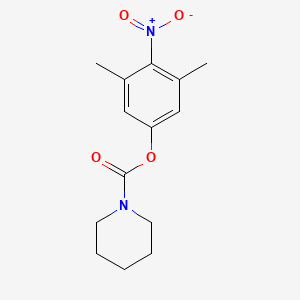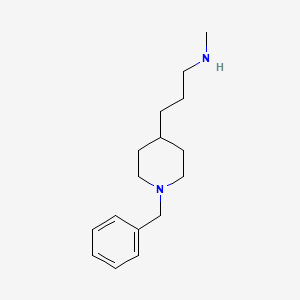
4-bromo-2-ethyl-1H-benzimidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-2-ethyl-1H-benzimidazole is a heterocyclic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a bromine atom at the 4-position and an ethyl group at the 2-position of the benzimidazole ring imparts unique chemical properties to this compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-2-ethyl-1H-benzimidazole typically involves the cyclization of o-phenylenediamine derivatives with appropriate brominated and ethylated precursors. One common method includes the reaction of 4-bromo-2-ethylbenzene-1,2-diamine with formic acid under reflux conditions to yield the desired benzimidazole derivative .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as copper(I) iodide and ligands like l-proline can be used to facilitate the cyclization reaction .
Análisis De Reacciones Químicas
Types of Reactions: 4-Bromo-2-ethyl-1H-benzimidazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The benzimidazole ring can undergo oxidation and reduction reactions, altering its electronic properties.
Common Reagents and Conditions:
Substitution: Reagents like sodium hydride (NaH) and alkyl halides can be used for substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are commonly used.
Major Products:
- Substitution reactions yield various substituted benzimidazole derivatives.
- Oxidation and reduction reactions modify the benzimidazole ring, leading to different oxidation states and functional groups.
Aplicaciones Científicas De Investigación
4-Bromo-2-ethyl-1H-benzimidazole has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme inhibition and protein interactions.
Medicine: Benzimidazole derivatives are known for their antimicrobial, antiviral, and anticancer properties.
Industry: It is utilized in the development of dyes, pigments, and other functional materials.
Mecanismo De Acción
The mechanism of action of 4-bromo-2-ethyl-1H-benzimidazole involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes and proteins, inhibiting their activity. The bromine and ethyl groups enhance its binding affinity and specificity, making it a potent inhibitor of certain biological pathways .
Comparación Con Compuestos Similares
4-Bromo-1H-benzimidazole: Lacks the ethyl group, resulting in different chemical properties.
2-Ethyl-1H-benzimidazole: Lacks the bromine atom, affecting its reactivity and biological activity.
4-Chloro-2-ethyl-1H-benzimidazole: Substitution of bromine with chlorine alters its electronic properties and reactivity.
Uniqueness: 4-Bromo-2-ethyl-1H-benzimidazole is unique due to the combined presence of both bromine and ethyl groups, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile compound in various applications.
Propiedades
Fórmula molecular |
C9H9BrN2 |
|---|---|
Peso molecular |
225.08 g/mol |
Nombre IUPAC |
4-bromo-2-ethyl-1H-benzimidazole |
InChI |
InChI=1S/C9H9BrN2/c1-2-8-11-7-5-3-4-6(10)9(7)12-8/h3-5H,2H2,1H3,(H,11,12) |
Clave InChI |
WQIHSWNAIUSAQI-UHFFFAOYSA-N |
SMILES canónico |
CCC1=NC2=C(N1)C=CC=C2Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Azabicyclo[4.1.0]hepta-2,4,6-triene](/img/structure/B13969795.png)
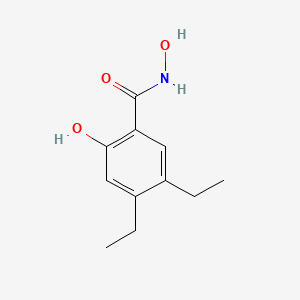
![ethyl 3-Methoxy-4a,10a-dihydropyrido[1,2-a]indole-10-carboxylate](/img/structure/B13969800.png)
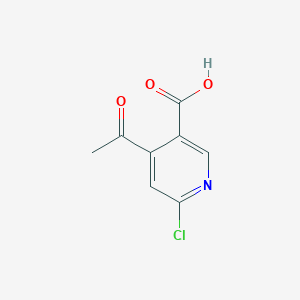


![5-[1-(Acetyloxy)-2-propyn-1-yl]-2-methyl-1(2h)-isoquinolinone](/img/structure/B13969826.png)
![6-(4-Chlorobenzyl)-7-hydroxy-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B13969834.png)
